Cas no 893984-36-6 (N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide)

N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide
- 1H-Indole-1,3-diacetamide, N1,N1-diethyl-N3-[2-(1H-indol-3-yl)ethyl]-α3-oxo-
- CHEMBL1501239
- 893984-36-6
- MLS001166747
- HMS2934C05
- F2001-0167
- AKOS024619151
- N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
- SMR000641375
-
- インチ: 1S/C26H28N4O3/c1-3-29(4-2)24(31)17-30-16-21(20-10-6-8-12-23(20)30)25(32)26(33)27-14-13-18-15-28-22-11-7-5-9-19(18)22/h5-12,15-16,28H,3-4,13-14,17H2,1-2H3,(H,27,33)
- InChIKey: PUUJXXMNZHPLNL-UHFFFAOYSA-N
- ほほえんだ: N1(CC(N(CC)CC)=O)C2=C(C=CC=C2)C(C(=O)C(NCCC2C3=C(NC=2)C=CC=C3)=O)=C1
計算された属性
- せいみつぶんしりょう: 444.21614077g/mol
- どういたいしつりょう: 444.21614077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 710
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 87.2Ų
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.93±0.46(Predicted)
N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2001-0167-10μmol |
N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
893984-36-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2001-0167-3mg |
N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
893984-36-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0167-20mg |
N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
893984-36-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2001-0167-25mg |
N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
893984-36-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2001-0167-15mg |
N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
893984-36-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2001-0167-30mg |
N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
893984-36-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2001-0167-5μmol |
N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
893984-36-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0167-10mg |
N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
893984-36-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2001-0167-40mg |
N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
893984-36-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2001-0167-50mg |
N,N-diethyl-2-[3-({[2-(1H-indol-3-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
893984-36-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamideに関する追加情報
Introduction to N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide (CAS No. 893984-36-6)
N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 893984-36-6, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The intricate molecular architecture of this compound, characterized by multiple functional groups, makes it a subject of interest for researchers exploring novel therapeutic agents.
The chemical structure of N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide incorporates several key motifs that are well-documented for their biological relevance. Specifically, the presence of indole and carbamoyl groups suggests potential interactions with biological targets such as enzymes and receptors. These structural elements are frequently explored in the design of drugs targeting various diseases, including cancer and neurological disorders.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. The N,N-diethyl moiety in the compound's name indicates the presence of ethyl groups attached to nitrogen atoms, which can influence the compound's solubility and metabolic stability. These factors are crucial in determining the compound's pharmacokinetic profile, which is essential for its effectiveness as a therapeutic agent.
In the realm of drug discovery, the synthesis and characterization of novel compounds like N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide are integral steps toward developing new treatments for unmet medical needs. The indole scaffold, known for its versatility in medicinal chemistry, has been extensively studied for its potential to modulate various biological pathways. For instance, indole derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer progression.
The carbamoyl group in the molecule's structure is another important feature that contributes to its potential biological activity. Carbamoyl-containing compounds are known to interact with a wide range of biological targets, including proteases and transcription factors. These interactions can lead to modulations in cellular processes that are relevant to diseases such as inflammation and neurodegeneration.
Current research in the field of medicinal chemistry increasingly focuses on developing small molecules that can selectively target specific disease pathways. N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide represents a promising candidate for such an approach due to its complex structure and multiple functional groups. Researchers are exploring its potential as a lead compound for further optimization through structure-based drug design.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex indole core efficiently. These methods are critical in achieving the desired stereochemistry, which is often essential for biological activity.
Evaluation of the pharmacological properties of N,N-diethyl-2-3-({2-(1H-indol-3-yloxy)ethylcarbamoyl}carbonyl)-1H-indol-l-acetamide has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interactions with relevant enzymes and receptors, while in vivo studies aim to evaluate its efficacy and safety profiles in animal models. These studies provide valuable insights into the compound's potential as a therapeutic agent.
The role of computational methods in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how N,N-diethyl--(2-(1H-indol--3-yloxy)ethyl--carbamoyl}--carbon--yl)--1H--indol-l--acylamide interacts with target proteins. These simulations help researchers identify key binding sites and optimize the compound's structure for improved binding affinity. Additionally, virtual screening techniques have been employed to identify potential analogs with enhanced properties.
The development of novel pharmaceuticals is a lengthy and complex process that involves multiple stages, from initial discovery to clinical trials. N,N-diethyl--(2-(1H--indol--3-yloxy)ethyl--carbamoyl}--carbon--yl)--1H--indol-l--acylamide is still in an early stage of research but holds significant promise based on preliminary findings. Future studies will focus on refining its chemical structure to improve its pharmacological properties while ensuring safety and efficacy.
The indole derivative class has shown considerable promise in various therapeutic areas due to their ability to modulate multiple biological pathways. The unique combination of functional groups in N,N-diethyl--(2-(1H--indol--3-yloxy)ethyl--carbamoyl}--carbon--yl)--1H--indol-l--acylamide positions it as a valuable candidate for further exploration. As research continues, it is expected that more insights will be gained into its potential applications in medicine.
In conclusion, N,N-diethyl----(2----(1H----indol----3----yloxy)ethyl----carbamoyl}----carbon----yl)----1H----indol----1----acylamide (CAS No. 893984---36---6) is a complex organic compound with significant potential in pharmaceutical research. Its unique structural features and multiple functional groups make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to elucidate its pharmacological properties and explore its applications in medicine.
893984-36-6 (N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide) 関連製品
- 9028-79-9(Galactose oxidase)
- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)
- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)
- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)
- 2680665-76-1(benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate)
- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)
- 1798618-76-4(5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide)
- 2034530-98-6((2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)
- 2137614-16-3(2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
- 2171862-70-5(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidothian-4-yl}acetic acid)